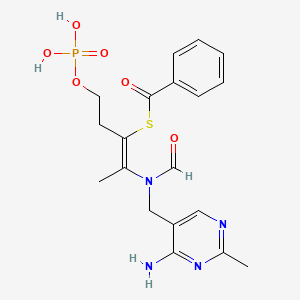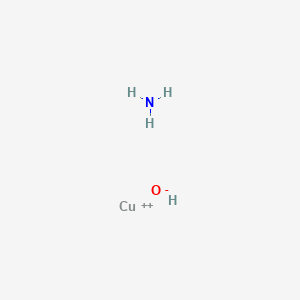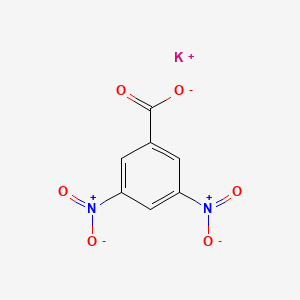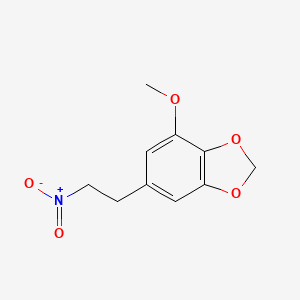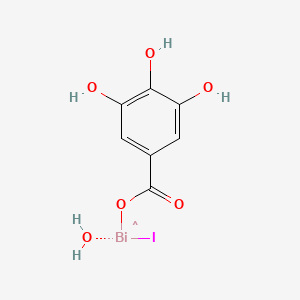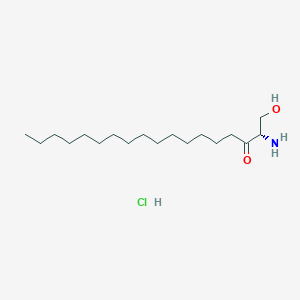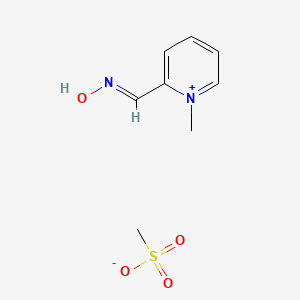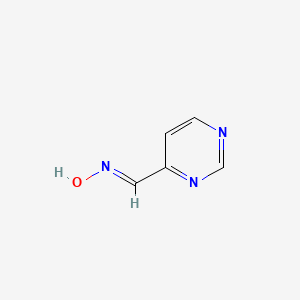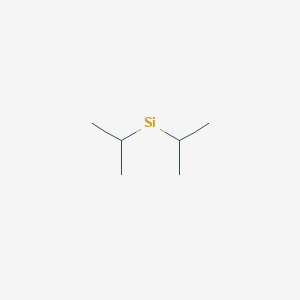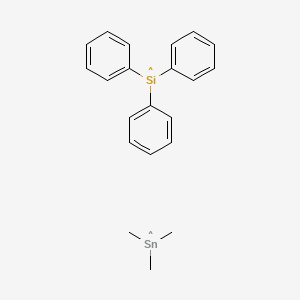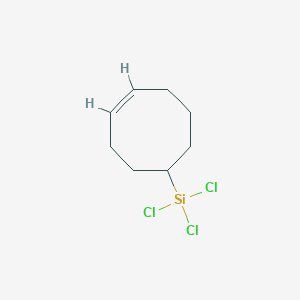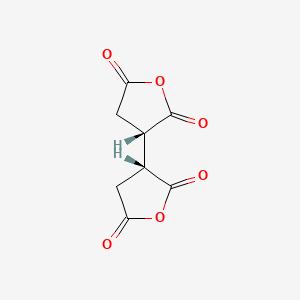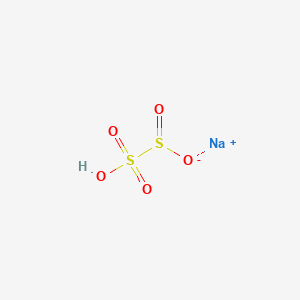
Disulfurous acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a white crystalline powder that is soluble in water and has a strong sulfurous odor. This compound is commonly used as a preservative, antioxidant, and disinfectant in various industries, including food, pharmaceuticals, and water treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disulfurous acid, sodium salt can be synthesized by reacting sulfur dioxide (SO2) with sodium hydroxide (NaOH) in an aqueous solution. The reaction proceeds as follows:
SO2+2NaOH→Na2SO3+H2O
The sodium sulfite (Na2SO3) formed in this reaction can then be further oxidized to produce sodium disulfite (Na2S2O5) .
Industrial Production Methods
In industrial settings, sodium disulfite is typically produced by passing sulfur dioxide gas through a solution of sodium carbonate (Na2CO3) or sodium hydroxide. The resulting solution is then evaporated to crystallize the sodium disulfite .
Analyse Des Réactions Chimiques
Types of Reactions
Disulfurous acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to sodium sulfate (Na2SO4) in the presence of an oxidizing agent.
Reduction: It can act as a reducing agent, reducing substances such as iodine to iodide.
Substitution: It can react with acids to release sulfur dioxide gas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or chlorine (Cl2) can be used to oxidize sodium disulfite to sodium sulfate.
Major Products Formed
Oxidation: Sodium sulfate (Na2SO4)
Reduction: Sodium iodide (NaI)
Substitution: Sulfur dioxide (SO2) gas
Applications De Recherche Scientifique
Disulfurous acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a preservative in analytical chemistry.
Biology: It is used to preserve biological samples and as an antioxidant in cell culture media.
Medicine: It is used as an antioxidant in pharmaceutical formulations and as a disinfectant in medical equipment.
Mécanisme D'action
The mechanism of action of disulphurous acid, sodium salt involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is utilized in various applications, such as preserving food by inhibiting the oxidation of fats and oils, and in water treatment by reducing chlorine to chloride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium sulfite (Na2SO3)
- Sodium bisulfite (NaHSO3)
- Sodium metabisulfite (Na2S2O5)
Comparison
Disulfurous acid, sodium salt is unique in its ability to act as both a reducing agent and a preservative. Compared to sodium sulfite and sodium bisulfite, it has a stronger reducing power and is more effective in preserving food and biological samples. Sodium metabisulfite, on the other hand, is similar in its chemical properties but is often preferred in industrial applications due to its higher stability and ease of handling .
Propriétés
Numéro CAS |
18403-71-9 |
|---|---|
Formule moléculaire |
NaO6S2-3 |
Poids moléculaire |
183.11617 |
Synonymes |
disulphurous acid, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


